3-butyl-1-(2-phenylethyl)urea
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Overview
Description
3-butyl-1-(2-phenylethyl)urea is an organic compound with the molecular formula C13H20N2O. This compound has garnered attention due to its potential applications in various fields of research and industry. It is characterized by a butyl group attached to the nitrogen atom of the urea moiety and a phenylethyl group attached to the other nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-(2-phenylethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with phenylethyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amine derivatives, and substituted urea compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-butyl-1-(2-phenylethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-butyl-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-(2-phenylethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen atom in the urea moiety.
1-butyl-3-(2-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
3-butyl-1-(2-phenylethyl)urea is unique due to its specific combination of butyl and phenylethyl groups attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-butyl-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZAQYSBHZHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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